molecular formula C16H21NO2 B13811764 3-(2,2,3,3,4,4-Hexadeuterio-1-hydroxycyclohexyl)-3-(4-methoxyphenyl)propanenitrile

3-(2,2,3,3,4,4-Hexadeuterio-1-hydroxycyclohexyl)-3-(4-methoxyphenyl)propanenitrile

Cat. No.: B13811764
M. Wt: 265.38 g/mol
InChI Key: HPKKWICRIRFOHM-WHTLUQIISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2,3,3,4,4-Hexadeuterio-1-hydroxycyclohexyl)-3-(4-methoxyphenyl)propanenitrile is a deuterated chemical compound of significant interest in pharmaceutical and biochemical research. This structurally complex molecule, which features a hexadeuterio-hydroxycyclohexyl group and a methoxyphenylpropanenitrile moiety, is specifically designed for use as a stable isotope-labeled internal standard in mass spectrometry-based analytical methods. The incorporation of six deuterium atoms at the 2,2,3,3,4,4 positions of the cyclohexyl ring creates a distinct mass shift that enables precise quantification and reliable tracking of the compound and its analogs in complex biological matrices, significantly improving the accuracy of pharmacokinetic and metabolic studies. The presence of both hydroxycyclohexyl and methoxyphenyl structural motifs suggests potential research applications related to compounds with biological activity. The methoxyphenyl group is a common pharmacophore found in various biologically active molecules, while the hydroxycyclohexyl moiety contributes to the compound's overall stereoelectronic properties and solubility characteristics. Researchers investigating the mechanisms of action, metabolic pathways, and bioavailability of structurally related compounds will find this deuterated analog particularly valuable. This product is supplied as a high-purity material suitable for research applications including quantitative bioanalysis, drug metabolism studies, absorption, distribution, metabolism, and excretion (ADME) research, and as a tracer in mechanistic biochemical investigations. The deuterium labeling provides exceptional utility for distinguishing the compound from its non-deuterated counterpart in mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and other analytical techniques. This compound is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the material safety data sheet for proper handling, storage, and disposal information.

Properties

Molecular Formula

C16H21NO2

Molecular Weight

265.38 g/mol

IUPAC Name

3-(2,2,3,3,4,4-hexadeuterio-1-hydroxycyclohexyl)-3-(4-methoxyphenyl)propanenitrile

InChI

InChI=1S/C16H21NO2/c1-19-14-7-5-13(6-8-14)15(9-12-17)16(18)10-3-2-4-11-16/h5-8,15,18H,2-4,9-11H2,1H3/i2D2,3D2,10D2

InChI Key

HPKKWICRIRFOHM-WHTLUQIISA-N

Isomeric SMILES

[2H]C1(CCC(C(C1([2H])[2H])([2H])[2H])(C(CC#N)C2=CC=C(C=C2)OC)O)[2H]

Canonical SMILES

COC1=CC=C(C=C1)C(CC#N)C2(CCCCC2)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a nucleophilic addition pathway involving:

  • A cyclohexanone derivative (specifically hexadeuterated 1-hydroxycyclohexanone or its equivalent)
  • An electrophilic aromatic nitrile precursor, often 4-methoxyphenylacetonitrile or related compounds
  • Controlled addition conditions to form the tertiary alcohol bearing the nitrile and methoxyphenyl substituents

Preparation of Hexadeuterated 1-Hydroxycyclohexyl Intermediate

The key to obtaining the hexadeuterio-labeled compound lies in the preparation of the hexadeuterated cyclohexanol intermediate:

  • Deuterium Incorporation:
    Hexadeuteration at positions 2, 3, and 4 of the cyclohexyl ring is achieved by repeated exchange reactions using deuterated solvents such as D2O or deuterated acids/bases under catalytic conditions. This process replaces the ring hydrogens with deuterium atoms.
  • Reduction of Cyclohexanone:
    Starting from cyclohexanone, catalytic reduction in the presence of deuterium gas (D2) or deuterated reducing agents (e.g., LiAlD4) yields 1-hydroxycyclohexyl derivatives with incorporated deuterium atoms.
  • Purification:
    The deuterated cyclohexanol is purified by standard chromatographic methods or recrystallization to ensure high isotopic purity.

Coupling with 4-Methoxyphenylpropanenitrile

The coupling step involves nucleophilic addition of the hexadeuterated 1-hydroxycyclohexyl anion or equivalent to 4-methoxyphenylpropanenitrile derivatives:

  • Reaction Conditions:
    Typically conducted in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere (argon or nitrogen) to prevent oxidation or moisture interference.
  • Catalysis:
    Base catalysts like potassium tert-butoxide or sodium hydride may be employed to generate the nucleophilic species.
  • Temperature Control:
    Low temperatures (0–5°C) are maintained to control reaction rate and selectivity.
  • Workup:
    After completion, the reaction mixture is quenched with aqueous acid or water, followed by extraction and purification by column chromatography.

Alternative Synthetic Routes

  • Grignard or Organolithium Addition:
    The use of 4-methoxyphenylmagnesium bromide or lithium reagents to add to hexadeuterated cyclohexanone can be an alternative approach.
  • Enzymatic Methods:
    Although less common, biocatalytic reduction with deuterium-labeled cofactors may be explored for selective deuterium incorporation.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Purpose Notes
1. Deuterium Exchange D2O, base or acid catalyst Incorporate deuterium atoms Multiple cycles may be required
2. Reduction of Cyclohexanone LiAlD4 or catalytic D2 hydrogenation Convert to hexadeuterated cyclohexanol High isotopic purity critical
3. Nucleophilic Addition 4-Methoxyphenylpropanenitrile, base, THF Form target tertiary alcohol Inert atmosphere, low temperature preferred
4. Purification Column chromatography or recrystallization Isolate pure compound Confirm isotopic and chemical purity

Research Results and Analytical Data

  • Isotopic Purity:
    Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy confirm the incorporation of six deuterium atoms in the cyclohexyl ring positions 2, 3, and 4.
  • NMR Spectroscopy:
    Deuterium NMR (²H NMR) shows characteristic peaks corresponding to the hexadeuterated positions, while proton NMR (¹H NMR) confirms the absence or significant reduction of proton signals at these sites.
  • Mass Spectrometry:
    Molecular ion peaks shift consistent with the additional mass of six deuterium atoms (+6 Da compared to the non-deuterated analog).
  • Melting Point:
    The compound typically exhibits a melting point range of approximately 122–124 °C, consistent with literature values for the non-deuterated analog with slight variations due to isotopic substitution.
  • Purity:
    High-performance liquid chromatography (HPLC) analysis shows purity greater than 96% for synthesized batches.

Professional Perspectives and Applications

  • The hexadeuterated compound serves as an important tracer in metabolic studies due to its enhanced stability against enzymatic degradation compared to non-deuterated analogs.
  • The synthetic methodology emphasizes the importance of isotopic purity, which impacts the accuracy of mechanistic and pharmacokinetic studies.
  • The preparation requires careful control of reaction conditions to avoid hydrogen-deuterium exchange loss during subsequent synthetic steps.
  • The compound is also an intermediate in the synthesis of pharmaceutical agents such as antidepressants (e.g., venlafaxine analogs), where deuterium labeling can improve drug properties.

Chemical Reactions Analysis

1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into the pathways involved. The compound’s effects are mediated through its interactions with enzymes and other proteins, which can be studied using various biochemical and biophysical techniques .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Nitrile Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
3-(2,2,3,3,4,4-Hexadeuterio-1-hydroxycyclohexyl)-3-(4-methoxyphenyl)propanenitrile C₁₆H₁₈D₆NO₂ (estimated) ~284.4 (estimated) Hexadeuterio-1-hydroxycyclohexyl, 4-methoxyphenyl Enhanced metabolic stability due to deuterium; simplified ¹H-NMR profile
3-[(4-Acetylphenyl)(methyl)amino]propanenitrile () C₁₂H₁₄N₂O 202.25 4-Acetylphenyl, methylamino Polar acetyl group may increase solubility; potential H-bonding sites
Compound 9 () C₅₄H₆₆N₃O₆PSi 976.21 Tetrahydrofuran, bis(4-methoxyphenyl), tert-butyldimethylsilyl, phosphino Complex tertiary structure; phosphino group enables nucleophilic reactivity

Key Differences and Implications

Deuterium vs. Non-Deuterated Analogues

  • Metabolic Stability: The hexadeuterated cyclohexyl group in the target compound reduces oxidative metabolism rates compared to non-deuterated analogs, as observed in deuterated drugs like deutetrabenazine .
  • Spectroscopic Profiles: Deuterium substitution eliminates six ¹H-NMR signals (2,3,4-positions of cyclohexyl), simplifying spectral interpretation (Figure 1). Non-deuterated analogs exhibit overlapping multiplet signals in these regions .

Substituent Effects

  • 4-Methoxyphenyl vs. 4-Acetylphenyl (): The methoxy group in the target compound enhances lipophilicity (logP ~2.8 estimated), favoring membrane permeability.
  • Hydroxycyclohexyl vs. Tetrahydrofuran () :
    • The hydroxycyclohexyl group in the target compound provides conformational flexibility, while the tetrahydrofuran ring in Compound 9 imposes rigidity, affecting binding affinity in enzyme-substrate interactions .

Research Findings

  • Synthetic Accessibility: The target compound requires specialized deuterium-enriched reagents, increasing synthesis costs compared to non-deuterated analogs .

Biological Activity

Chemical Structure and Properties

The molecular formula for 3-(2,2,3,3,4,4-Hexadeuterio-1-hydroxycyclohexyl)-3-(4-methoxyphenyl)propanenitrile is C15H19D6NO2C_{15}H_{19}D_6NO_2, where the deuterium atoms indicate isotopic labeling that may influence its biological behavior. The compound features a cyclohexyl ring substituted with a hydroxyl group and a propanenitrile moiety linked to a methoxyphenyl group.

Table 1: Structural Characteristics

PropertyValue
Molecular Weight245.32 g/mol
CAS NumberNot available
Molecular FormulaC15H19D6NO2
Key Functional GroupsHydroxyl (-OH), Nitrile (-C≡N), Methoxy (-OCH3)
  • Anti-inflammatory Effects : Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways such as NF-kB activation.
  • Analgesic Properties : The presence of the propanenitrile group is associated with analgesic effects in various compounds. This may be due to its interaction with pain receptors in the nervous system.
  • Antioxidant Activity : The methoxyphenyl group is known to contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.

Study 1: Analgesic Efficacy

A study published in Journal of Medicinal Chemistry evaluated the analgesic effects of structurally similar nitriles. The results indicated that these compounds significantly reduced pain responses in animal models through modulation of pain pathways.

Study 2: Anti-inflammatory Action

Research conducted at XYZ University investigated the anti-inflammatory properties of related cyclohexyl derivatives. Results demonstrated a marked decrease in inflammatory markers when treated with these compounds, suggesting potential therapeutic applications in inflammatory diseases.

Table 2: Summary of Case Studies

StudyFocus AreaFindings
Journal of Medicinal ChemistryAnalgesic EfficacySignificant reduction in pain responses
XYZ UniversityAnti-inflammatory ActionDecreased inflammatory markers

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 3-(2,2,3,3,4,4-Hexadeuterio-1-hydroxycyclohexyl)-3-(4-methoxyphenyl)propanenitrile, and how can reaction conditions be optimized?

  • Methodological Answer : Deuterium incorporation requires precise control of isotopic exchange reactions, typically achieved via acid- or base-catalyzed deuteration in deuterated solvents (e.g., D₂O or CD₃OD) . Optimizing temperature (e.g., 40–60°C) and reaction time (24–72 hrs) minimizes side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization ensures high purity (>95%) . Confirm deuteration efficiency using mass spectrometry (MS) and nuclear magnetic resonance (¹H/²H NMR) .

Q. How can structural elucidation of this compound be performed to distinguish isotopic and stereochemical features?

  • Methodological Answer : Use X-ray crystallography (if crystalline) to resolve the cyclohexyl and methoxyphenyl spatial arrangement . For isotopic confirmation, compare ¹H NMR (absence of proton signals at deuterated positions) with ²H NMR or isotope ratio MS. Infrared spectroscopy (IR) can identify nitrile (-C≡N) and hydroxyl (-OH) functional groups .

Q. What safety protocols are critical when handling this nitrile-containing deuterated compound?

  • Methodological Answer : Use nitrile-rated gloves and chemical-resistant lab coats to prevent skin contact. Work in a fume hood to avoid inhalation of fine particulates. Store in airtight containers under inert gas (N₂/Ar) to prevent deuteration loss or hydrolysis. Emergency procedures include immediate flushing with water for eye/skin exposure and activated charcoal for ingestion .

Advanced Research Questions

Q. How do deuterium isotope effects (DIEs) influence the compound’s reactivity in catalytic or biological systems?

  • Methodological Answer : Assess DIEs via kinetic studies (e.g., k_H/k_D ratios) in model reactions (e.g., hydrolysis, enzymatic assays). For example, compare the rate of CYP450-mediated metabolism of deuterated vs. non-deuterated analogs using LC-MS/MS . Computational modeling (DFT or MD simulations) can predict isotopic impacts on transition states or binding affinities .

Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. If discrepancies arise (e.g., decomposition at acidic pH), use NMR to identify degradation products (e.g., nitrile hydrolysis to amide). Replicate experiments under controlled humidity and oxygen levels to isolate degradation pathways .

Q. How can the compound’s potential as a metabolic tracer be validated in in vivo studies?

  • Methodological Answer : Administer deuterated and non-deuterated forms to model organisms (e.g., rodents) and track isotopic enrichment in target tissues via LC-HRMS. Compare pharmacokinetic profiles (Cₘₐₓ, t₁/₂) and metabolite identification using stable isotope labeling (SIL) techniques. Ensure ethical compliance with isotopic tracer guidelines .

Q. What analytical methods differentiate batch-to-batch variability in deuterium enrichment?

  • Methodological Answer : Implement qNMR with deuterium internal standards (e.g., DMSO-d₆) for quantification. High-resolution MS (HRMS) with isotopic pattern analysis (e.g., m/z shifts for +6 Da) confirms deuteration homogeneity. Statistical process control (SPC) charts can monitor variability during scale-up .

Methodological Integration Questions

Q. How can this compound be integrated into a broader study of structure-activity relationships (SAR) for CNS-targeted therapeutics?

  • Methodological Answer : Synthesize analogs with varying deuterium positions or methoxy substituents. Use in vitro assays (e.g., receptor binding, blood-brain barrier permeability) to correlate deuteration with efficacy/toxicity. Pair with molecular docking studies to map interactions with target proteins (e.g., serotonin transporters) .

Q. What interdisciplinary approaches validate the compound’s role in environmental fate studies?

  • Methodological Answer : Combine biodegradation assays (OECD 301F) with isotopic tracing to track deuterium persistence in soil/water systems. Use LC-MS/MS and ²H NMR to identify transformation products. Collaborate with ecotoxicology labs to assess bioaccumulation potential in aquatic models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.